molecular formula C9H13N3O4 B6362217 tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate CAS No. 400727-74-4

tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B6362217
CAS No.: 400727-74-4
M. Wt: 227.22 g/mol
InChI Key: NTKGJURGMYTWLC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. The compound features a nitro-substituted pyrazole ring, a versatile functional group that can be readily reduced to an amine or serve as a electron-withdrawing component, attached to a tert-butyl acetate moiety. The tert-butyl ester group is a well-established protecting group for carboxylic acids, offering stability under a range of reaction conditions and allowing for facile deprotection when needed. This molecular architecture makes it an excellent heterocyclic building block for the development of more complex molecules, particularly in the synthesis of pharmaceutical candidates and agrochemicals. Its primary research value lies in its application as a precursor for further functionalization. For instance, the nitro group can be selectively reduced to an amino group, transforming the compound into a versatile diazotization precursor or an aniline derivative for constructing fused heterocyclic systems or amide couplings. Structurally similar acetates, such as tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate and tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate, are recognized as crucial intermediates in research, underscoring the utility of this chemical class . Researchers utilize this compound to explore structure-activity relationships (SAR) and to create libraries of pyrazole-based compounds for screening against biological targets. It is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets (SDS) and handling protocols should be consulted before use in the laboratory.

Properties

IUPAC Name

tert-butyl 2-(4-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKGJURGMYTWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Nitration of Pyrazole: The starting material, pyrazole, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

    Esterification: The nitrated pyrazole is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The pyrazole ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(4-Amino-1H-pyrazol-1-yl)acetic acid tert-butyl ester.

    Substitution: 2-(4-Nitro-1H-pyrazol-1-yl)acetic acid.

    Oxidation: Various oxidized derivatives of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate has been investigated for its potential as a precursor in the synthesis of novel pharmaceuticals. Pyrazole derivatives are known for their diverse biological activities, including:

  • Anti-inflammatory : Research indicates that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Antimicrobial : Some derivatives exhibit activity against bacteria and fungi, making them candidates for antibiotic development.
  • Anticancer : Preliminary studies suggest that this compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

  • Nucleophilic Substitution : The nitro group can be reduced to an amino group, allowing for further functionalization.
  • Oxidation and Reduction : The compound can be oxidized to form reactive intermediates or reduced to alcohols, facilitating the development of complex molecules.

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential as an agrochemical agent. Its ability to modulate enzyme activity may lead to the development of herbicides or fungicides that target specific pathways in pests or pathogens.

Case Study 1: Anticancer Activity

A study investigated the effects of various pyrazole derivatives on human cancer cell lines. This compound showed promising results by significantly inhibiting cell growth in vitro compared to controls. The mechanism was attributed to its interaction with key regulatory proteins involved in the cell cycle.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed that it effectively binds to the active sites of certain kinases involved in inflammatory responses. This interaction suggests potential therapeutic uses in treating conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound can be compared to structurally related tert-butyl esters, such as tert-Butyl 2-(3-formylphenoxy)acetate ().

Compound Substituent Key Functional Groups Hazard Classification Carcinogenicity Status
tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate 4-nitro-1H-pyrazol-1-yl Nitro, pyrazole, ester Data not provided in evidence Not classified by IARC/ACGIH
tert-Butyl 2-(3-formylphenoxy)acetate 3-formylphenoxy Formyl, phenoxy, ester Acute toxicity, skin irritation Not classified as carcinogen

Substituent-Driven Reactivity and Stability

Nitro Group vs. In contrast, the formyl group in tert-butyl 2-(3-formylphenoxy)acetate is electrophilic and prone to nucleophilic attacks (e.g., in condensation reactions). Nitro groups are associated with higher thermal stability but may pose explosion risks under extreme conditions. Formyl groups, while less stable, are more versatile in organic transformations.

Safety and Handling: tert-Butyl 2-(3-formylphenoxy)acetate is classified for acute toxicity and skin irritation, requiring PPE such as P95 respirators and chemical-resistant gloves . Similar precautions may apply to the nitro-substituted analogue, though specific hazards (e.g., mutagenicity from nitro reduction metabolites) remain unconfirmed in the evidence.

Environmental and Regulatory Considerations: Both compounds likely require strict environmental controls to prevent drainage contamination. However, neither compound’s components are listed as carcinogens by major agencies (IARC, ACGIH, NTP, or OSHA) .

Limitations in Available Data

The evidence provided lacks detailed physicochemical data (e.g., melting points, solubility) or toxicity studies for this compound. Structural comparisons rely on substituent chemistry and general handling guidelines from analogues like tert-butyl 2-(3-formylphenoxy)acetate.

Biological Activity

tert-Butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate is an organic compound characterized by its ester functional group and a pyrazole ring substituted with a nitro group. Its molecular formula is C10H13N3O4C_{10}H_{13}N_{3}O_{4}, with a molecular weight of approximately 227.22 g/mol. The compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features that may confer various biological activities.

Chemical Structure and Properties

The structure of this compound includes:

  • tert-butyl group : Enhances lipophilicity, which can improve bioavailability.
  • Nitro-substituted pyrazole moiety : This feature is hypothesized to contribute to the compound's biological activity, particularly in enzyme inhibition and receptor interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Pyrazole derivatives have been reported to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancers. For instance, some studies have shown that pyrazole-containing compounds can induce significant tumor growth inhibition in xenograft models .
  • Enzyme Inhibition :
    • The mechanism of action for this compound may involve interactions with enzymes, potentially acting as inhibitors. The nitro group can participate in redox reactions, while the pyrazole ring may interact with active sites of enzymes .
  • Antimicrobial Properties :
    • Certain pyrazole derivatives have shown antibacterial and antifungal activities, suggesting potential applications in treating infections .

Anticancer Studies

A notable study investigated the effects of pyrazole derivatives on androgen receptor (AR) antagonism, which is crucial for prostate cancer treatment. Compounds structurally related to this compound demonstrated potent AR antagonist activities, leading to significant tumor growth inhibition in resistant cancer cell lines .

Enzyme Interaction Studies

Another research focused on the interaction of pyrazole derivatives with specific enzymes associated with cancer progression. The study highlighted that certain compounds could inhibit key enzymatic pathways involved in tumor metabolism, suggesting a potential therapeutic role for this compound in cancer treatment .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
tert-butyl 2-(5-methyl-4-nitro-1H-pyrazol-1-YL)acetateC10H15N3O4C_{10}H_{15}N_{3}O_{4}Methyl substitution enhancing reactivity
tert-butyl 2-(4-bromo-1H-pyrazol-1-YL)acetateC9H13BrN2O2C_{9}H_{13}BrN_{2}O_{2}Bromine substitution enhancing reactivity
tert-butyl 2-(4-hydroxy-1H-pyrazol-1-YL)acetateC10H13N3O3C_{10}H_{13}N_{3}O_{3}Hydroxy group providing additional hydrogen bonding capabilities

Uniqueness : The presence of the nitro group in this compound distinguishes it from other derivatives by potentially enhancing its reactivity and biological activity compared to bromo or hydroxy analogs .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(4-nitro-1H-pyrazol-1-yl)acetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-nitro-1H-pyrazole with tert-butyl bromoacetate under basic conditions. To optimize yield and purity, employ statistical design of experiments (DoE) (e.g., factorial designs) to evaluate variables like temperature, solvent polarity, and base stoichiometry. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict energy barriers and identify intermediates, reducing trial-and-error experimentation . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) is recommended for isolating high-purity product.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the pyrazole ring substitution pattern and ester linkage. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR, δ ~28 ppm in ¹³C NMR) and the nitro group’s deshielding effect on adjacent pyrazole protons (δ >8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺). Infrared spectroscopy (IR) can corroborate nitro (asymmetric stretch ~1520 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) groups .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) using a reverse-phase C18 column (acetonitrile/water mobile phase) quantifies purity (>95%). Accelerated stability studies under thermal (40–60°C) and hydrolytic (pH 1–13) stress, monitored via LC-MS , identify degradation products (e.g., hydrolysis of the ester or nitro group reduction). Store at –20°C in anhydrous, inert atmospheres to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects of the nitro group on the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electron-deficient regions at the pyrazole C-3/C-5 positions due to the nitro group’s –M effect. Transition state analysis for SN2 reactions (e.g., with amines) reveals steric hindrance from the tert-butyl group, guiding the design of derivatives with tailored reactivity .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole-acetate derivatives, such as this compound?

  • Methodological Answer : Conduct meta-analysis of literature data to identify variables affecting bioactivity (e.g., assay type, cell line, solvent). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Structure-activity relationship (SAR) studies comparing nitro-substituted analogs (e.g., 4-bromo or 4-cyano derivatives) clarify the nitro group’s role in target binding .

Q. How can kinetic studies and mechanistic probes differentiate between competing pathways in the catalytic reduction of the nitro group in this compound?

  • Methodological Answer : Use in situ FTIR or Raman spectroscopy to monitor nitro-to-amine conversion under hydrogenation (e.g., Pd/C, H₂) or transfer hydrogenation (e.g., NaBH₄/NiCl₂). Kinetic isotope effects (KIEs) and Hammett plots distinguish between electron-transfer vs. hydrogenolysis mechanisms. Control experiments with deuterated solvents (e.g., D₂O) assess protonation steps .

Q. What advanced separation techniques are suitable for isolating trace impurities or diastereomers in this compound synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) or supercritical fluid chromatography (SFC) resolves enantiomers if asymmetric synthesis is attempted. Preparative thin-layer chromatography (PTLC) with fluorescent indicators isolates low-abundance byproducts. 2D-LC (LC×LC) enhances resolution for complex mixtures .

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